molecular formula C11H11F3OS B14807571 (3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 1243452-92-7

(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14807571
CAS No.: 1243452-92-7
M. Wt: 248.27 g/mol
InChI Key: HMVNLQCOMHHQMI-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C11H11F3OS and a molecular weight of 248.26 g/mol . This compound features a trifluoromethyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process can be achieved using carbon-centered radical intermediates, which are then reacted with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The cyclopropoxy group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropoxy group provides rigidity and steric hindrance, making it a valuable compound for various applications.

Properties

CAS No.

1243452-92-7

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylsulfanyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3OS/c1-16-8-4-5-9(11(12,13)14)10(6-8)15-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

HMVNLQCOMHHQMI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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